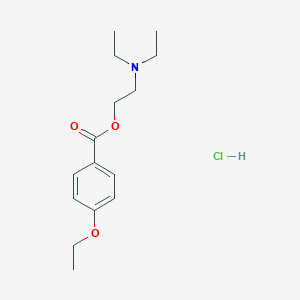

Parethoxycaine hydrochloride

Übersicht

Beschreibung

Parethoxycaine hydrochloride is an ester series local anesthetic agent primarily used for topical applications, especially for the mouth and throat. It is known for its effectiveness in providing localized pain relief .

Vorbereitungsmethoden

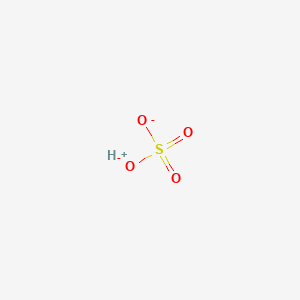

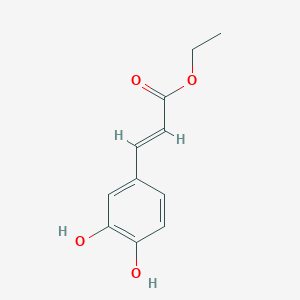

Synthesewege und Reaktionsbedingungen: Parethoxycainhydrochlorid wird durch Veresterung von 4-Ethoxybenzoesäure mit 2-(Diethylamino)ethanol in Gegenwart eines geeigneten Katalysators synthetisiert. Die Reaktion beinhaltet typischerweise das Rückflussieren der Reaktanten in einem organischen Lösungsmittel wie Toluol oder Xylol, gefolgt von Reinigungsschritten, um das gewünschte Esterprodukt zu isolieren .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Parethoxycainhydrochlorid großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft aus einem geeigneten Lösungsmittel kristallisiert, um die Hydrochloridsalzform zu erhalten .

Arten von Reaktionen:

Oxidation: Parethoxycainhydrochlorid kann Oxidationsreaktionen eingehen, obwohl diese in seinen Anwendungen nicht üblicherweise eingesetzt werden.

Reduktion: Reduktionsreaktionen sind typischerweise nicht mit Parethoxycainhydrochlorid verbunden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Esterfunktionsgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Oxidierte Derivate der Stammverbindung.

Substitution: Substituierte Ester oder Amide, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Parethoxycainhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Studien zur Veresterungs- und Esterhydrolysereaktion verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Ionenkanäle und Nervenleitung.

Medizin: Wird als Lokalanästhetikum bei verschiedenen medizinischen Verfahren eingesetzt, insbesondere in der Zahnmedizin und bei kleinen chirurgischen Eingriffen.

Industrie: Wird bei der Formulierung von topischen Anästhetikumprodukten für den frei verkäuflichen Gebrauch verwendet.

5. Wirkmechanismus

Parethoxycainhydrochlorid entfaltet seine Wirkung, indem es Natriumkanäle in Nervenzellen blockiert und so die Initiation und Ausbreitung von Nervenimpulsen hemmt. Diese Wirkung führt zu lokaler Taubheit und Schmerzlinderung. Die Verbindung zielt speziell auf spannungsgesteuerte Natriumkanäle ab und verhindert den Einstrom von Natriumionen und die anschließende Depolarisation der Nervenmembran .

Ähnliche Verbindungen:

Procain: Ein weiteres Lokalanästhetikum vom Estertyp mit ähnlichen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Lidocain: Ein Lokalanästhetikum vom Amidtyp mit einer längeren Wirkdauer im Vergleich zu Parethoxycainhydrochlorid.

Benzocain: Ein topisches Anästhetikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Eindeutigkeit: Parethoxycainhydrochlorid ist einzigartig in seiner spezifischen Esterstruktur, die seine Pharmakokinetik und Wirkdauer beeinflusst. Seine Wirksamkeit bei topischen Anwendungen, insbesondere für Mund und Rachen, unterscheidet es von anderen Lokalanästhetika .

Wirkmechanismus

Parethoxycaine hydrochloride exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound specifically targets voltage-gated sodium channels, preventing the influx of sodium ions and subsequent depolarization of the nerve membrane .

Vergleich Mit ähnlichen Verbindungen

Procaine: Another ester-type local anesthetic with similar applications but different pharmacokinetic properties.

Lidocaine: An amide-type local anesthetic with a longer duration of action compared to parethoxycaine hydrochloride.

Benzocaine: A topical anesthetic with a similar mechanism of action but different chemical structure.

Uniqueness: this compound is unique in its specific ester structure, which influences its pharmacokinetics and duration of action. Its effectiveness in topical applications, particularly for the mouth and throat, sets it apart from other local anesthetics .

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3;/h7-10H,4-6,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLZPZAKIKUJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159621 | |

| Record name | Parethoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-46-9 | |

| Record name | Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parethoxycaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parethoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl 4-ethoxybenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARETHOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414P5USJ7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

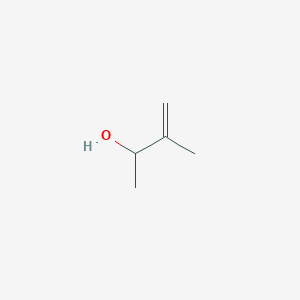

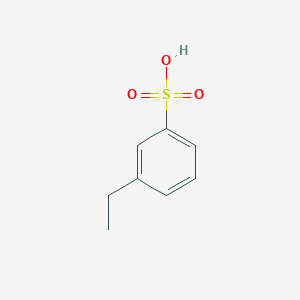

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.